1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine

Übersicht

Beschreibung

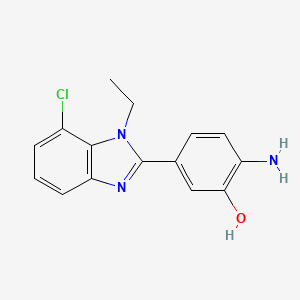

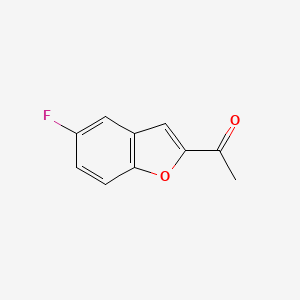

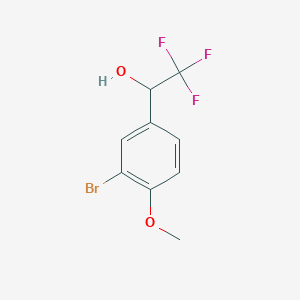

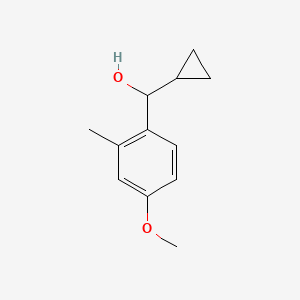

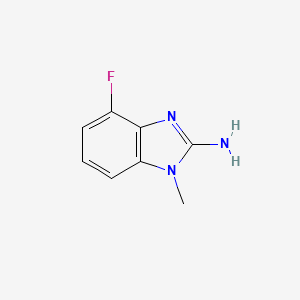

“1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine” is a chemical compound with the CAS Number: 1179177-79-7 . It has a molecular weight of 191.27 . The IUPAC name for this compound is 1-cyclopropyl-2-(3-methoxyphenyl)ethanamine .

Molecular Structure Analysis

The InChI code for “1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine” is 1S/C12H17NO/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10,12H,5-6,8,13H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Kinetics and Mechanisms of Reactions

Research conducted by Castro et al. (2001) explored the kinetics and mechanisms of reactions involving 3-methoxyphenyl thionocarbonates with secondary alicyclic amines, proposing a reaction scheme with a zwitterionic intermediate, indicative of complex reaction pathways and potential for selective synthesis processes (Castro, Leandro, Quesieh, & Santos, 2001).

Cyclopropanation and C-H Insertion Reactions

The study by Archambeau et al. (2015) highlighted the activation of unsaturated carbon-carbon bonds and the versatile reactivity of cyclopropenes in the presence of transition metal catalysts, discussing cyclopropanation and C-H insertion reactions as key transformations. This research underscores the synthetic utility of cyclopropenes and the development of methodologies for constructing complex molecular architectures (Archambeau, Miege, Meyer, & Cossy, 2015).

Synthesis with Antiproliferative Activity

Lu et al. (2021) synthesized a compound featuring the methoxyphenyl and cyclopropane moieties, demonstrating significant inhibitory activity against certain cancer cell lines. This illustrates the potential of derivatives of 1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine in developing new therapeutic agents (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).

Enantioselective Syntheses

Research by Wu, Lee, and Beak (1996) on asymmetric deprotonation processes provides insights into enantioselective syntheses, highlighting the broader applicability of cyclopropyl and methoxyphenyl-containing compounds in stereocontrolled organic synthesis (Wu, Lee, & Beak, 1996).

Ring-Opening Reactions

Lifchits and Charette (2008) discussed a mild procedure for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, relevant for the synthesis of compounds with dual serotonin/norepinephrine reuptake inhibition properties. This highlights the potential pharmaceutical applications of such compounds (Lifchits & Charette, 2008).

Safety And Hazards

The compound has several hazard statements including H302, H315, H318, H335 . These codes indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle and store the compound safely.

Eigenschaften

IUPAC Name |

1-cyclopropyl-2-(3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-11-4-2-3-9(7-11)8-12(13)10-5-6-10/h2-4,7,10,12H,5-6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPKBWZXQODCLMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC(C2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropyl-2-(3-methoxyphenyl)ethan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)